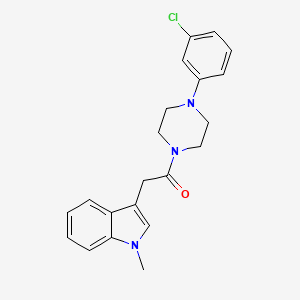

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

CAS No.: 901222-17-1

Cat. No.: VC5203376

Molecular Formula: C21H22ClN3O

Molecular Weight: 367.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 901222-17-1 |

|---|---|

| Molecular Formula | C21H22ClN3O |

| Molecular Weight | 367.88 |

| IUPAC Name | 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |

| Standard InChI | InChI=1S/C21H22ClN3O/c1-23-15-16(19-7-2-3-8-20(19)23)13-21(26)25-11-9-24(10-12-25)18-6-4-5-17(22)14-18/h2-8,14-15H,9-13H2,1H3 |

| Standard InChI Key | FOMMMTPYKOHMME-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Introduction

The compound 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that belongs to the class of piperazine derivatives. Compounds of this type are often studied for their pharmacological properties, particularly in the areas of central nervous system (CNS) activity, antimicrobial effects, and receptor modulation.

This article provides a detailed exploration of the compound, including its structure, synthesis, potential applications, and biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors:

-

Preparation of the Piperazine Derivative:

-

The piperazine ring is functionalized with a 3-chlorophenyl group through nucleophilic substitution.

-

-

Formation of the Indole Moiety:

-

The indole derivative is synthesized separately via Fischer indole synthesis or similar methods.

-

-

Coupling Reaction:

-

The two fragments are joined through a condensation reaction involving the ethanone linker.

-

These steps require precise reaction conditions to ensure high yield and purity.

Pharmacological Potential

Piperazine derivatives like this compound are widely studied for their therapeutic potential. Specific activities include:

-

Neurotransmitter Modulation: The compound may act as an agonist or antagonist at serotonin (5-HT) or dopamine receptors due to its structural similarity to known CNS-active agents.

-

Antimicrobial Properties: Piperazine derivatives often exhibit antibacterial or antifungal activity by disrupting microbial cell membranes or enzymatic pathways.

CNS Applications

Preliminary studies on related compounds suggest possible applications in treating:

-

Anxiety and depression

-

Schizophrenia

-

Neurological disorders such as Parkinson’s disease

Table: Comparative Data on Related Compounds

| Property | Compound A | Compound B | Target Compound |

|---|---|---|---|

| Molecular Weight | ~300 g/mol | ~350 g/mol | 353.85 g/mol |

| CNS Activity | Moderate | High | Predicted High |

| Antimicrobial Activity | Low | Moderate | Moderate |

| Solubility | Water-soluble | Partially soluble | Partially soluble |

Studies on structurally similar compounds indicate that modifications to the piperazine ring and aromatic substituents significantly influence biological activity.

Limitations:

-

Limited experimental data on this specific compound.

-

Potential toxicity concerns due to the presence of halogenated aromatic groups.

Future Directions:

-

Conducting in vitro and in vivo studies to confirm pharmacological activity.

-

Exploring structure-activity relationships (SAR) to optimize efficacy and reduce side effects.

-

Investigating its potential as a lead compound for drug development targeting CNS disorders or infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume